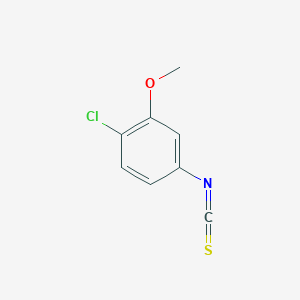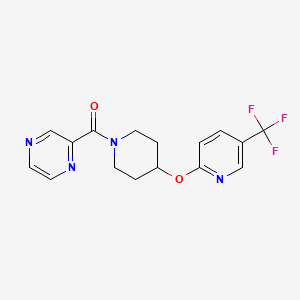
Pyrazin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazine ring, a pyridine ring, a piperidine ring, and a trifluoromethyl group. Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. Piperidine is an organic compound with the molecular formula (CH2)5NH. The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of nitrogen in the pyrazine, pyridine, and piperidine rings would likely result in these rings being planar. The trifluoromethyl group would add some steric bulk to the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the electron-donating and electron-withdrawing properties of the different functional groups. The nitrogen atoms in the pyrazine, pyridine, and piperidine rings would likely make these rings nucleophilic, while the trifluoromethyl group would be electron-withdrawing, making the carbon it’s attached to electrophilic .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of nitrogen in the pyrazine, pyridine, and piperidine rings would likely result in the compound being a weak base .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrazin-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone and its derivatives have been synthesized for various scientific research purposes. For example, compounds involving pyrazine, pyridine, and piperidine frameworks have been synthesized and characterized, showing potential in antimicrobial and anticancer activities. The structural elaboration of these compounds is essential for understanding their biological activities and for the development of new pharmaceuticals. One study synthesized a series of pyrazolines by cyclizing chalcones with substituted benzyl hydrazides, demonstrating antimicrobial and phytotoxic activities (Mumtaz et al., 2015).
Antimicrobial Activity
Several studies have focused on synthesizing and evaluating the antimicrobial activity of compounds containing the pyrazin-2-yl moiety. For instance, derivatives of nicotinic acid hydrazide showed significant antimicrobial activity, underscoring the relevance of these compounds in addressing microbial resistance (Sidhaye et al., 2011). Another research synthesized new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Anticancer Activity
The quest for novel anticancer agents has led to the synthesis of pyrazin-2-yl related compounds, demonstrating significant anticancer properties. Research into the synthesis and biological evaluation of these compounds for anticancer activity reveals promising leads for developing new therapeutic agents. For example, a study synthesizing novel pyridine bearing biologically active derivatives highlighted the anticancer potential of these compounds against various cancer cell lines, with some derivatives showing higher activity than doxorubicin (Hafez & El-Gazzar, 2020).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Mode of Action
Compounds with similar structures have been found to act as inhibitors, disrupting the function of their target proteins . This disruption can lead to changes in cellular processes, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Similar compounds have been found to affect the electron transport chain in mitochondria , and the production of 4’-phosphopantetheine in bacteria . These pathways are crucial for energy production and bacterial survival, respectively.
Pharmacokinetics
Similar compounds have been found to exhibit anti-fibrotic activities , suggesting they may be well-absorbed and distributed in the body to exert their effects.
Result of Action
The inhibition of key proteins and pathways can lead to changes in cellular function and potentially therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, bacterial secondary metabolism requires 4′-PP groups from PPTases to produce metabolites needed for bacteria to thrive in environmental and infection settings . Therefore, the environment in which the compound is used can impact its effectiveness.
Propiedades
IUPAC Name |
pyrazin-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)11-1-2-14(22-9-11)25-12-3-7-23(8-4-12)15(24)13-10-20-5-6-21-13/h1-2,5-6,9-10,12H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAPZEMOLLNGJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

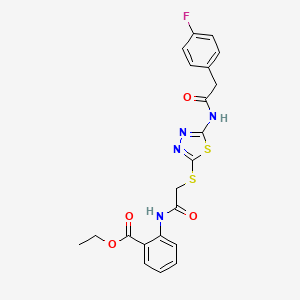
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2904199.png)
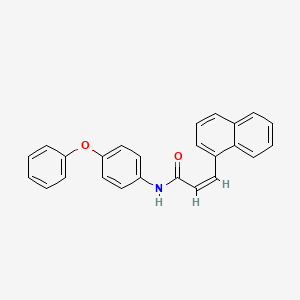
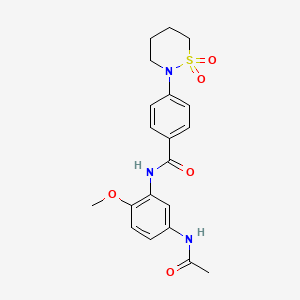
![1'-(2-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2904203.png)


![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2904207.png)


![[4-(Trifluoromethyl)thiophen-3-yl]methanol](/img/structure/B2904213.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2904214.png)
![1-(4-Fluorophenyl)-4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2904215.png)
